molecular formula C20H15FN4O B251804 2-fluoro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

2-fluoro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide

Cat. No.: B251804
M. Wt: 346.4 g/mol
InChI Key: LFEWTCBWSJWDTM-UHFFFAOYSA-N
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Description

2-fluoro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The unique structural features of this compound, such as the presence of a fluoro group and a benzotriazole moiety, contribute to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide typically involves the following steps:

    Formation of Benzotriazole Intermediate: The benzotriazole core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluoro Group: The fluoro group can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or tetra-n-butylammonium fluoride (TBAF).

    Amide Bond Formation: The final step involves the coupling of the benzotriazole intermediate with a fluoro-substituted benzoyl chloride in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Tetra-n-butylammonium fluoride in polar aprotic solvents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as a stabilizer or additive in materials science.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-N-(2-phenyl-2H-benzotriazol-5-yl)-benzamide: Lacks the methyl group, which may affect its chemical properties and biological activity.

    N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)-benzamide: Lacks the fluoro group, which may influence its reactivity and stability.

Uniqueness

The presence of both the fluoro group and the methyl group in 2-fluoro-N-(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)benzamide makes it unique compared to its analogs. These substituents can significantly impact the compound’s electronic properties, steric interactions, and overall reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H15FN4O

Molecular Weight

346.4 g/mol

IUPAC Name

2-fluoro-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide

InChI

InChI=1S/C20H15FN4O/c1-13-11-18-19(24-25(23-18)14-7-3-2-4-8-14)12-17(13)22-20(26)15-9-5-6-10-16(15)21/h2-12H,1H3,(H,22,26)

InChI Key

LFEWTCBWSJWDTM-UHFFFAOYSA-N

SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC=C3F)C4=CC=CC=C4

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC=CC=C3F)C4=CC=CC=C4

Origin of Product

United States

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